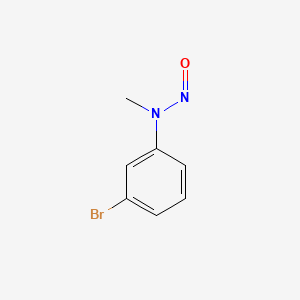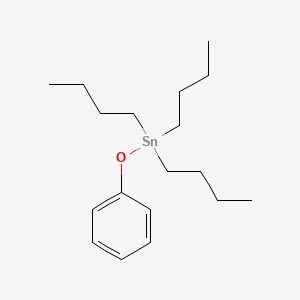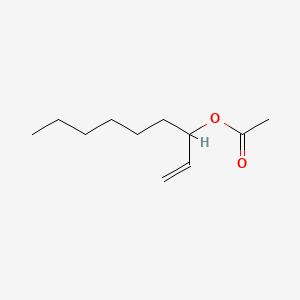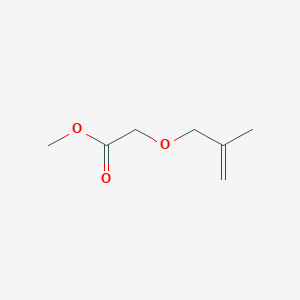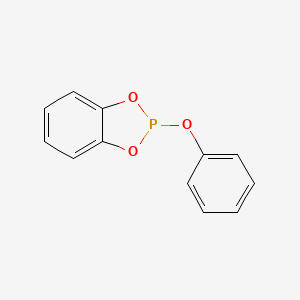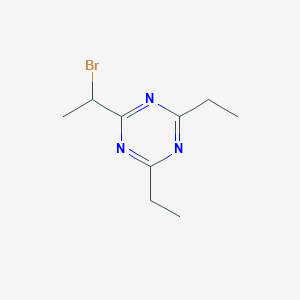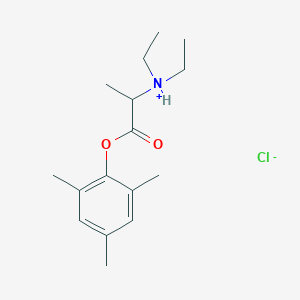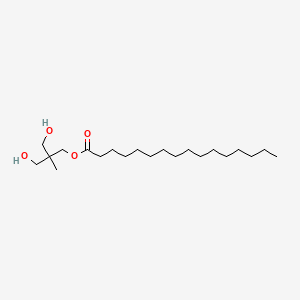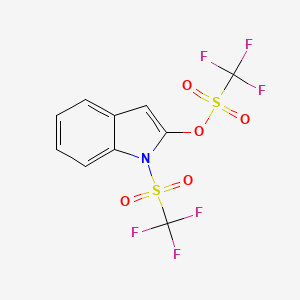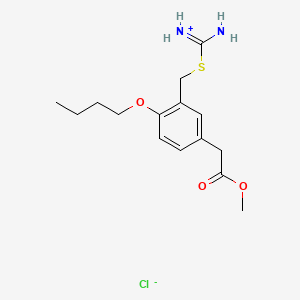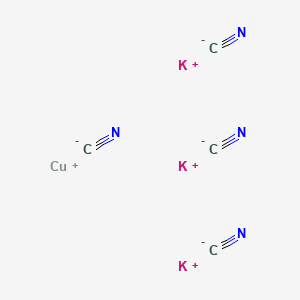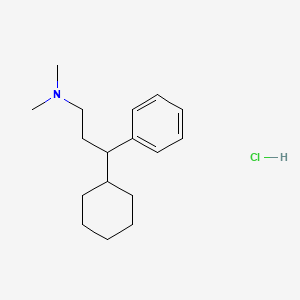
3-(tert-Butylamino)-5-methylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butylamino)-5-methylisoxazole is an organic compound that features a tert-butylamino group attached to a methylisoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylamino)-5-methylisoxazole typically involves the reaction of tert-butylamine with a suitable precursor of the isoxazole ring. One common method is the cyclization of an appropriate nitrile with tert-butylamine under specific conditions. For example, the reaction can be catalyzed by copper(II) triflate (Cu(OTf)2) in the presence of di-tert-butyl dicarbonate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure efficiency and scalability. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, which can be adapted for the synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butylamino)-5-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(tert-Butylamino)-5-methylisoxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butylamino)-5-methylisoxazole involves its interaction with specific molecular targets and pathways. For example, it may bind to beta-adrenergic receptors, leading to the activation or inhibition of downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylamine: An organic compound with a similar tert-butylamino group but different overall structure.
4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate: A compound with a similar tert-butylamino group and imidazo[1,2-a]pyridine structure.
Uniqueness
3-(tert-Butylamino)-5-methylisoxazole is unique due to its specific isoxazole ring structure combined with the tert-butylamino group
Propiedades
Número CAS |
13999-34-3 |
|---|---|
Fórmula molecular |
C8H14N2O |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
N-tert-butyl-5-methyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H14N2O/c1-6-5-7(10-11-6)9-8(2,3)4/h5H,1-4H3,(H,9,10) |
Clave InChI |
HNVLZJHZDQYSQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


